
1,2-Dichlorotetrafluoro-1-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichlorotetrafluoropropene is a halogenated organic compound with the molecular formula C3Cl2F4. It is characterized by the presence of both chlorine and fluorine atoms attached to a propene backbone. This compound is known for its unique chemical properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dichlorotetrafluoropropene can be synthesized through the halogenation of tetrafluoropropene. The reaction typically involves the addition of chlorine to tetrafluoropropene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
In industrial settings, 1,2-Dichlorotetrafluoropropene is produced using large-scale halogenation reactors. The process involves the continuous feeding of tetrafluoropropene and chlorine gas into the reactor, where the reaction takes place. The product is then purified through distillation to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dichlorotetrafluoropropene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other halogens or functional groups.
Addition Reactions: The double bond in the propene backbone allows for addition reactions with various reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions).
Addition Reactions: Reagents such as hydrogen gas (for hydrogenation) and halogens (for halogenation) are used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include halogenated derivatives and functionalized compounds.
Addition Reactions: Products include saturated compounds and halogenated adducts.
Oxidation and Reduction Reactions: Products include alcohols, ketones, and reduced hydrocarbons.
Aplicaciones Científicas De Investigación
1,2-Dichlorotetrafluoropropene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other halogenated compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals, refrigerants, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,2-Dichlorotetrafluoropropene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these interactions are dependent on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2-Trichlorotrifluoroethane: Another halogenated compound with similar properties but different halogenation patterns.
1,1,1,2-Tetrafluoroethane: A fluorinated compound used in similar industrial applications.
1,2-Dichlorotetrafluoroethane: A closely related compound with similar chemical properties.
Uniqueness
1,2-Dichlorotetrafluoropropene is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and physical properties. Its combination of chlorine and fluorine atoms provides a balance of reactivity and stability, making it suitable for various applications in research and industry.
Propiedades
Fórmula molecular |
C3Cl2F4 |
|---|---|
Peso molecular |
182.93 g/mol |
Nombre IUPAC |
(Z)-1,2-dichloro-1,3,3,3-tetrafluoroprop-1-ene |
InChI |
InChI=1S/C3Cl2F4/c4-1(2(5)6)3(7,8)9/b2-1+ |
Clave InChI |
BJDGSGIFQVXSGD-OWOJBTEDSA-N |
SMILES isomérico |
C(=C(\F)/Cl)(\C(F)(F)F)/Cl |
SMILES canónico |
C(=C(F)Cl)(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


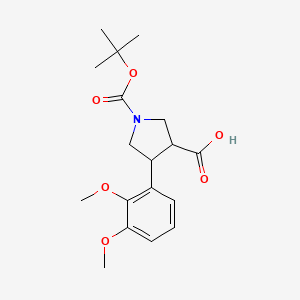
![(1R,14R)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.0^{3,12.0^{4,9.0^{15,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12325315.png)
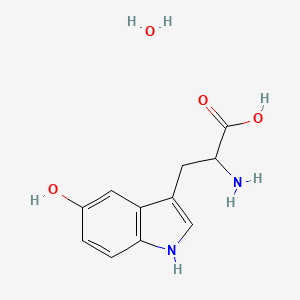
![Methyl 9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12325326.png)
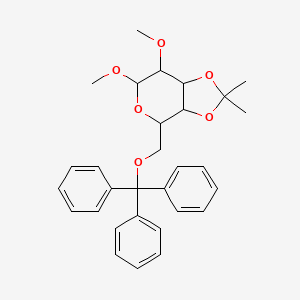

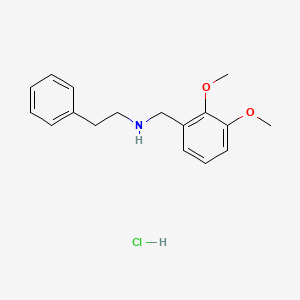
![2-[4-(2-Hydroxy-cyclopentylmethyl)-phenyl]-propionic acid](/img/structure/B12325346.png)
![2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol](/img/structure/B12325351.png)
![(R)-(-)-1-[(S)-2-Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B12325353.png)
![3-Pyridinecarboxamide,2-[(4-chlorophenyl)thio]-](/img/structure/B12325361.png)
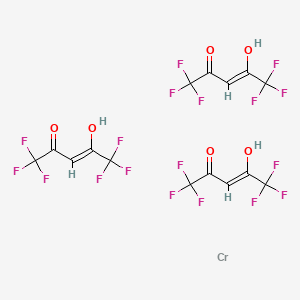
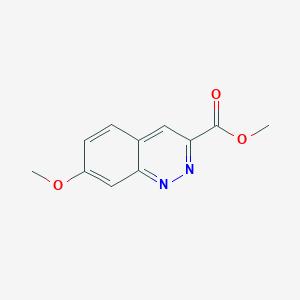
![Benzo[b]naphtho[1,2-d]furan, 5-bromo-](/img/structure/B12325385.png)
